molecular formula C12H20BrNOSi B8697090 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Cat. No.: B8697090
M. Wt: 302.28 g/mol
InChI Key: UYZJZYVCRVEGDE-UHFFFAOYSA-N
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Description

2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a tert-butyldimethylsilyloxy group at the third position of the pyridine ring. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the bromination of 3-((tert-butyldimethylsilyloxy)methyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal a reactive hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functional group compatibility. The presence of the tert-butyldimethylsilyloxy group provides steric hindrance, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H20BrNOSi

Molecular Weight

302.28 g/mol

IUPAC Name

(2-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-14-11(10)13/h6-8H,9H2,1-5H3

InChI Key

UYZJZYVCRVEGDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (2-bromopyridin-3-yl)methanol (20.0 g, 106.4 mmol, 1 eq.; refer to example 14) and imidazole (14.5 g, 212.8 mmol, 2 eq.) in DMF (50.0 mL) was added TBSCl (19.2 g, 150.7 mmol, 1.2 eq.) at rt. The mixture was stirred at rt for 1 h and diluted with a mixture of water (100 mL) and EtOAc (300 mL). The organic layer was washed with NH4Cl(sat) solution and brine, dried over Na2SO4, concentrated, and purified on silica gel using 10% EtOAc/hexanes as eluent to give 2-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridine (30.1 g, 94%) as a colorless oil. LRMS (M+H+) m/z 302.0.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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